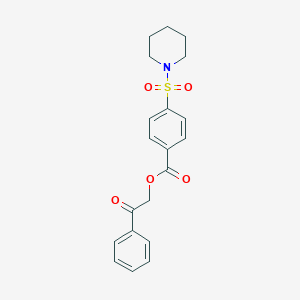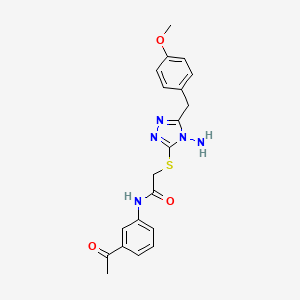![molecular formula C22H23N5O2 B2775457 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1358888-24-0](/img/structure/B2775457.png)
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which is a type of heterocyclic compound . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a type of fused ring system. It also has an acetamide group attached to one of the rings .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Development
The research on 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-isopropylphenyl)acetamide and its derivatives primarily focuses on the diversified synthesis of structurally varied and complex fused tricyclic scaffolds. One method involves a Ugi four-component reaction followed by a copper-catalyzed tandem reaction, which provides rapid access to these compounds through readily available starting materials (An et al., 2017). Another approach includes the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates via DCC coupling method, highlighting the versatility of the triazoloquinoxaline moiety in creating amino acid derivatives (Fathalla, 2015).
Pharmacological Applications
The pharmacological interest in these compounds lies in their potential for developing new therapeutic agents. For instance, derivatives of the core structure have been synthesized and evaluated for positive inotropic activity, showing favorable in vitro activity compared to standard drugs, indicating their potential in treating cardiovascular diseases (Wu et al., 2012). Further research into N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives also demonstrated promising positive inotropic activity, suggesting a potential area for developing new cardiac therapeutics (Zhang et al., 2008).
Anticonvulsant and Antimicrobial Potential
Further extending the scope of research, some derivatives have shown potential anticonvulsant properties, offering a basis for the development of novel anticonvulsant agents. This includes the synthesis of novel quinoxaline derivatives with demonstrated activities in models of induced convulsions (Alswah et al., 2013). Additionally, antimicrobial properties have been investigated, with certain substituted quinoxalines exhibiting potent antibacterial activity, underscoring the potential for these compounds in addressing microbial infections (Badran et al., 2003).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-19-24-25-21-22(29)26(17-7-5-6-8-18(17)27(19)21)13-20(28)23-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKVHZFJAZYKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

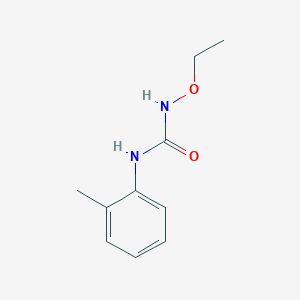
![(3E)-1-benzyl-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775377.png)
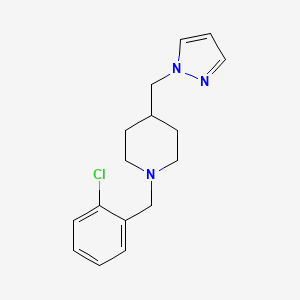

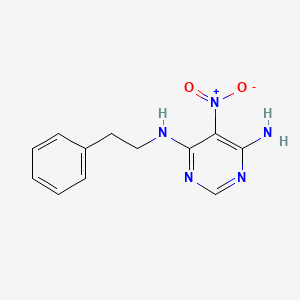
![N-(tert-butyl)-6-(4-fluorophenyl)-2-[4-(2-thienylacetyl)piperazin-1-yl]imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2775382.png)
![4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid](/img/structure/B2775383.png)
![3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/no-structure.png)
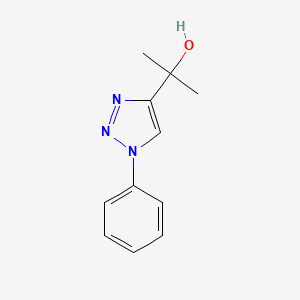
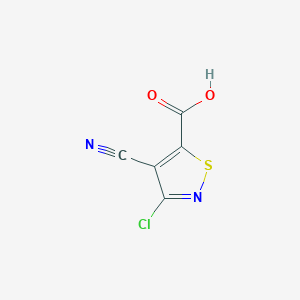
![N-[2-[Benzyl(methyl)amino]-3,3,3-trifluoropropyl]-2-chloropropanamide](/img/structure/B2775387.png)

